REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH2:5][C:6]1[C:7]([CH3:13])=[N:8][N:9]([CH3:12])[C:10]=1[CH3:11])C.[H-].C([Al+]CC(C)C)C(C)C>O1CCCC1>[CH3:12][N:9]1[C:10]([CH3:11])=[C:6]([CH2:5][CH:4]=[O:3])[C:7]([CH3:13])=[N:8]1 |f:1.2|
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC=1C(=NN(C1C)C)C)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
42.8 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
Stir an additional 2 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at −78° C
|
Type
|
CUSTOM
|
Details
|
Partition between saturated aqueous potassium sodium tartrate solution (150 mL) and ethyl acetate (500 mL)
|
Type
|
STIRRING
|
Details
|
stir for 16 hr
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Separate organic layer, dry (sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
purify
|
Type
|
WASH
|
Details
|
(silica gel chromatography, eluting with 1:1 hexanes:ethyl acetate)
|
Type
|
CUSTOM
|
Details
|
to give the title
|
Type
|
CUSTOM
|
Details
|
preparation (0.26 g, 12%)
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
CN1N=C(C(=C1C)CC=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |